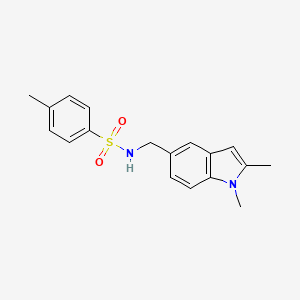

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

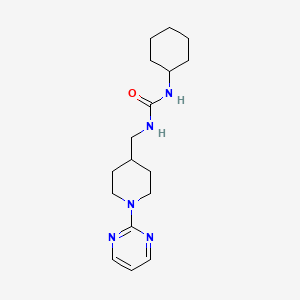

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the indole ring and the sulfonamide group. The indole ring is electron-rich and could undergo electrophilic aromatic substitution reactions. The sulfonamide group could participate in reactions involving the sulfur-nitrogen bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility. The compound’s melting point, boiling point, and other properties could be determined experimentally .Mecanismo De Acción

Target of Action

The primary target of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide is the RCAR/PYR/PYL receptor proteins . These receptors are known to play a crucial role in the regulation of plant growth and development .

Mode of Action

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide interacts with its target receptors by binding to them. This binding affinity is at the same level or even better than that of the essential plant hormone abscisic acid (ABA) . The interaction results in changes in the receptor’s activity, leading to downstream effects.

Biochemical Pathways

It is known that the compound’s interaction with rcar/pyr/pyl receptor proteins can influence various biological processes in plants .

Result of Action

The molecular and cellular effects of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide’s action are largely dependent on its interaction with its target receptors. By binding to RCAR/PYR/PYL receptor proteins, the compound can influence various biological processes in plants .

Propiedades

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-13-4-7-17(8-5-13)23(21,22)19-12-15-6-9-18-16(11-15)10-14(2)20(18)3/h4-11,19H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRLXZWGHFPRMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2388868.png)

![7-benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2388871.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2388872.png)

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine](/img/structure/B2388873.png)

![4-((1H-imidazol-1-yl)methyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2388874.png)

![9-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2388878.png)

![1-(2-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2388887.png)

![5-Methoxycarbonyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxopyridine-3-carboxylic acid](/img/structure/B2388890.png)